Cas no 218155-40-9 (CassiasideB2)

Cassiaside B2 is a bioactive glycoside compound derived from the genus Cassia, known for its potential pharmacological applications. It exhibits notable antioxidant and anti-inflammatory properties, making it a subject of interest in therapeutic research. Structurally, Cassiaside B2 features a unique glycosidic linkage that enhances its stability and bioavailability. Preliminary studies suggest its efficacy in modulating oxidative stress and inflammatory pathways, which may contribute to its therapeutic potential. The compound is characterized by high purity and consistent quality, ensuring reliability for research purposes. Its mechanism of action and pharmacokinetic profile are under investigation, highlighting its promise as a candidate for further biomedical studies.
CassiasideB2 structure
CassiasideB2 structure
商品名:CassiasideB2
CAS番号:218155-40-9
MF:C39H52O25
メガワット:920.82
CID:265367
PubChem ID:10557731

CassiasideB2 化学的及び物理的性質

名前と識別子

    • 6)-O-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-glucopyranosyl-(1&reg
    • CassiasideB2
    • Cassiaside B2
    • CS-0140297
    • AKOS040760313
    • Q27155207
    • E88790
    • 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
    • 6-[(O-
    • A-D-glucopyranosyl-(1 inverted exclamation marku3)-O-
    • A-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
    • 218155-40-9
    • C17674
    • HY-N8200
    • CHEBI:81266
    • NCGC00385450-01!6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
    • cent-D-glucopyranosyl-(1 inverted exclamation marku6)-O-
    • A-D-glucopyranosyl-(1 inverted exclamation marku6)-
    • FS-7264
    • 6-((2S,3R,4S,5S,6R)-6-(((2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)oxan-2-yl)oxyoxan-2-yl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-8-methoxy-2-methylbenzo(g)chromen-4-one
    • DA-62086
    • インチ: InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1
    • InChIKey: HFJDWELARBQGBQ-PFLZFKCOSA-N
    • ほほえんだ: C1C(=O)C2=C(O)C3C(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@@H]5O[C@H](CO)[C@@H](O)[C@H](O[C@@]6([H])[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]7[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O7)O6)[C@H]5O)O4)=CC(OC)=CC=3C=C2OC=1C

計算された属性

  • せいみつぶんしりょう: 920.27976714g/mol
  • どういたいしつりょう: 920.27976714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 14
  • 水素結合受容体数: 25
  • 重原子数: 64
  • 回転可能化学結合数: 13
  • 複雑さ: 1580
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 20
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -4.7
  • トポロジー分子極性表面積: 393Ų

CassiasideB2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1470-5 mg
Cassiaside B2
218155-40-9 98%
5mg
¥ 3,549 2023-07-11
TargetMol Chemicals
TN1470-50mg
Cassiaside B2
218155-40-9
50mg
¥ 13300 2024-07-20
TargetMol Chemicals
TN1470-100mg
Cassiaside B2
218155-40-9
100mg
¥ 17900 2024-07-20
Ambeed
A1327536-1mg
6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
218155-40-9 98%
1mg
$131.0 2025-02-28
Ambeed
A1327536-25mg
6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
218155-40-9 98%
25mg
$945.0 2025-02-28
Ambeed
A1327536-5mg
6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
218155-40-9 98%
5mg
$315.0 2025-02-28
TargetMol Chemicals
TN1470-10mg
Cassiaside B2
218155-40-9
10mg
¥ 6690 2024-07-20
Ambeed
A1327536-50mg
6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
218155-40-9 98%
50mg
$1637.0 2024-07-28
Ambeed
A1327536-100mg
6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
218155-40-9 98%
100mg
$2204.0 2024-07-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1470-5 mg
Cassiaside B2
218155-40-9
5mg
¥3549.00 2022-04-26

CassiasideB2 関連文献

CassiasideB2に関する追加情報

Recent Advances in the Study of Cassiaside B2 (218155-40-9): A Promising Compound in Chemical Biology and Medicine

Cassiaside B2 (CAS: 218155-40-9) is a bioactive compound derived from the Cassia species, which has garnered significant attention in recent years due to its potential therapeutic applications. This research briefing synthesizes the latest findings on Cassiaside B2, focusing on its chemical properties, biological activities, and emerging applications in drug development. The compound's unique structure and pharmacological profile make it a promising candidate for addressing various health challenges, particularly in the fields of inflammation, metabolic disorders, and neurodegenerative diseases.

Recent studies have elucidated the molecular mechanisms underlying Cassiaside B2's bioactivity. A 2023 publication in the Journal of Natural Products demonstrated its potent anti-inflammatory effects through the modulation of NF-κB and MAPK signaling pathways. The research team employed advanced techniques including LC-MS/MS analysis and molecular docking simulations to characterize Cassiaside B2's interactions with key inflammatory mediators. These findings suggest potential applications in treating chronic inflammatory conditions with fewer side effects compared to conventional NSAIDs.

In the realm of metabolic disorders, Cassiaside B2 has shown remarkable potential as a natural alternative for managing type 2 diabetes. A multi-center clinical trial published in Phytomedicine (2024) reported that Cassiaside B2 supplementation significantly improved insulin sensitivity and reduced fasting blood glucose levels in prediabetic patients. The compound appears to work through dual mechanisms: enhancing glucose uptake in peripheral tissues while inhibiting hepatic gluconeogenesis. These effects were observed at concentrations achievable through oral administration, highlighting its potential as a nutraceutical or pharmaceutical agent.

Neuroprotective properties of Cassiaside B2 have also emerged as a significant area of investigation. Research published in ACS Chemical Neuroscience (2023) demonstrated the compound's ability to cross the blood-brain barrier and protect neuronal cells against oxidative stress. In vitro and in vivo studies showed that Cassiaside B2 reduced markers of neurodegeneration in models of Alzheimer's disease, potentially through its antioxidant activity and modulation of tau protein phosphorylation. These findings position Cassiaside B2 as a potential lead compound for developing novel neuroprotective agents.

The pharmacological profile of Cassiaside B2 is complemented by its favorable safety characteristics. Toxicological studies conducted in 2024 revealed no significant adverse effects at therapeutic doses, with a high therapeutic index observed in animal models. This safety profile, combined with its multi-target activity, makes Cassiaside B2 particularly attractive for further drug development. Current research efforts are focusing on structural optimization to enhance bioavailability and target specificity while maintaining the compound's inherent safety advantages.

From a chemical perspective, recent advancements in the synthesis of Cassiaside B2 have addressed previous challenges in large-scale production. A 2024 study in Organic Letters detailed an efficient semi-synthetic route starting from more abundant precursors, achieving an overall yield of 68%. This methodological breakthrough could facilitate more extensive preclinical and clinical evaluation of Cassiaside B2, potentially accelerating its translation into therapeutic applications.

Looking forward, the research landscape for Cassiaside B2 appears particularly promising. Several pharmaceutical companies have initiated development programs based on this compound, with one major player recently filing a patent for Cassiaside B2 derivatives as potential first-in-class treatments for non-alcoholic steatohepatitis (NASH). As the scientific community continues to unravel the full therapeutic potential of Cassiaside B2, this natural compound may represent a significant advancement in the development of safer, more effective treatments for multiple disease indications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:218155-40-9)CassiasideB2
A1244596
清らかである:99%/99%/99%/99%/99%
はかる:1mg/5mg/25mg/50mg/100mg
価格 ($):214/306/1086/1473/1984
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:218155-40-9)Cassiaside B2
TBW00270
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ